molecular formula C49H36 B15281727 Tetrakis([1,1'-biphenyl]-4-yl)methane

Tetrakis([1,1'-biphenyl]-4-yl)methane

Cat. No.: B15281727
M. Wt: 624.8 g/mol
InChI Key: ZDORIKKLYGLYAM-UHFFFAOYSA-N
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Description

Tetrakis([1,1'-biphenyl]-4-yl)methane is an organic compound with the molecular formula C49H36 and a molecular weight of 624.81 g/mol . It belongs to a class of compounds with a methane core symmetrically substituted with aromatic groups, a structural motif historically significant in organic chemistry since the pioneering work of Moses Gomberg on tetraphenylmethane in the late 19th century . The extended, three-dimensional structure conferred by its four biphenyl arms makes it a valuable building block or core scaffold in advanced materials research. Researchers utilize this compound in the development of porous organic frameworks, where its tetrahedral geometry can promote the formation of stable network structures with specific porosity . Its rigid, multi-armed structure is also of interest in the synthesis of dendritic macromolecules and for studying molecular assembly and host-guest interactions in supramolecular chemistry . As a specialized chemical, it is typically handled with care and requires cold-chain transportation to preserve its integrity . This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C49H36

Molecular Weight

624.8 g/mol

IUPAC Name

1-phenyl-4-[tris(4-phenylphenyl)methyl]benzene

InChI

InChI=1S/C49H36/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38,47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40/h1-36H

InChI Key

ZDORIKKLYGLYAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetra([1,1’-biphenyl]-4-yl)methane typically involves the reaction of [1,1’-biphenyl]-4-boronic acid with a suitable carbonyl compound under palladium-catalyzed cross-coupling conditions. The reaction is carried out in an inert atmosphere, often using a solvent like toluene or tetrahydrofuran, and requires a base such as potassium carbonate .

Industrial Production Methods: Industrial production of Tetra([1,1’-biphenyl]-4-yl)methane can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetra([1,1’-biphenyl]-4-yl)methane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetra([1,1’-biphenyl]-4-yl)methane involves its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions can influence the compound’s behavior in different environments, including its solubility, reactivity, and binding affinity to other molecules .

Comparison with Similar Compounds

Tetrakis(4-bromophenyl)methane

  • Synthesis : Prepared via bromination of tetraphenylmethane, yielding 83% efficiency .
  • Properties : Bromine substituents increase molecular weight (C₂₅H₁₆Br₄; MW: 544.02 g/mol) and reactivity in cross-coupling reactions (e.g., Heck reaction for POPs) .
  • Applications : Used in POPs with moderate porosity (surface area ~200 m²/g) and thermal stability (decomposition >300°C) .

Bis(4'-nitro-[1,1'-biphenyl]-4-yl)methane (s-19)

  • Synthesis : Derived from bis(4-iodophenyl)methane via nitro-substitution .
  • Properties : Nitro groups enhance electron-withdrawing capacity, altering UV absorption spectra compared to unsubstituted analogs .
  • Applications: Potential in photoactive materials due to nitro-induced charge transfer transitions .

Tetrakis(4-ethynylphenyl)methane

  • Structure : Ethynyl groups enable click chemistry and polymer network formation .
  • Properties : Ethynyl conjugation extends π-systems, improving luminescence quantum yield (QY) in aggregation-induced emission (AIE) applications .
  • Applications : Building block for 3D covalent organic frameworks (COFs) with tunable pore sizes .

Central Atom Variations

Tetrakis(4-bromophenyl)silane

  • Structure : Silicon replaces the central carbon, altering bond angles and flexibility .
  • Properties : Higher thermal stability (decomposition >400°C) but lower porosity (surface area ~150 m²/g) compared to carbon-centered analogs .
  • Applications: Limited CO₂ adsorption capacity (0.5 mmol/g at 1 bar) due to reduced pore accessibility .

Optical and Electronic Properties

Compound Absorption λ_max (THF) Emission λ_max Quantum Yield (QY) Reference
Tetrakis([1,1'-biphenyl]-4-yl)methane 290 nm 420 nm 60% (solid state)
p-TBPM 310 nm 450 nm 75% (solid state)
Tetrakis(4-ethynylphenyl)methane 330 nm 480 nm 90% (aggregated)

Key Findings :

  • Substituent Effects : Electron-donating groups (e.g., ethynyl) redshift absorption/emission and enhance QY via through-space conjugation .
  • Aggregation Behavior : Bulkier biphenyl groups in this compound suppress aggregation-caused quenching (ACQ), unlike nitro-substituted analogs .

Gas Adsorption

  • This compound-based COFs : Surface area ~800 m²/g; CO₂ uptake: 2.1 mmol/g at 1 bar .
  • Tetrakis(4-bromophenyl)methane POPs : Lower surface area (~200 m²/g) and CO₂ uptake (1.0 mmol/g) due to bromine-induced steric hindrance .

Luminescence

  • MOF Integration : Tetrakis biphenyl derivatives (e.g., Cd-tpbe MOFs) enable reversible dual-wavelength lasing via guest molecule interactions .
  • AIE Performance : Ethynyl-substituted analogs exhibit higher QY (90%) than biphenyl-centered compounds (60%) due to enhanced rigidification .

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